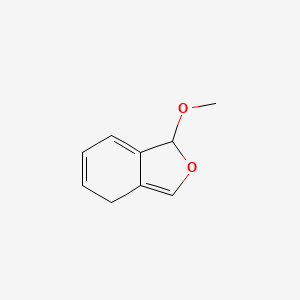

1-Methoxy-1,4-dihydro-2-benzofuran

Beschreibung

BenchChem offers high-quality 1-Methoxy-1,4-dihydro-2-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-1,4-dihydro-2-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

125903-20-0 |

|---|---|

Molekularformel |

C9H10O2 |

Molekulargewicht |

150.177 |

IUPAC-Name |

1-methoxy-1,4-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-3,5-6,9H,4H2,1H3 |

InChI-Schlüssel |

GLAICQQVLWXDOO-UHFFFAOYSA-N |

SMILES |

COC1C2=CC=CCC2=CO1 |

Synonyme |

Isobenzofuran, 1,4-dihydro-1-methoxy- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Stability of 1-methoxy-1,3-dihydro-2-benzofuran in storage

An In-depth Technical Guide to the Storage and Stability of 1-Methoxy-1,3-dihydro-2-benzofuran

Preamble: Understanding the Core Stability Challenge

1-Methoxy-1,3-dihydro-2-benzofuran, also known as 1-methoxyisobenzofuran, is a heterocyclic compound whose utility in research and development hinges on its chemical integrity. The structure features a benzofuran core, but the critical determinant of its stability is the cyclic acetal functional group. This guide provides an in-depth analysis of the molecule's stability profile, focusing on its primary degradation pathways and offering scientifically grounded protocols for its storage and handling. As professionals in drug development and chemical research, understanding these principles is paramount for ensuring experimental reproducibility and the long-term viability of stored materials.

Part 1: Molecular Structure and Intrinsic Stability

The stability of any compound is dictated by its functional groups. In 1-methoxy-1,3-dihydro-2-benzofuran, two key features govern its reactivity:

-

The Aromatic Benzene Ring: This component is generally stable and unreactive under typical storage conditions. It is not susceptible to hydrolysis but can be a site for oxidative attack under harsh conditions or photodegradation upon exposure to high-energy light.

-

The Cyclic Acetal Group: This is the molecule's most reactive site and the primary focus of this guide. Acetals are famously used as protecting groups for carbonyls precisely because of their distinct stability profile: they are highly stable in neutral and basic environments but are readily cleaved under acidic conditions.[1][2] This acid lability is the compound's principal vulnerability.

Based on this structural analysis, we can predict that 1-methoxy-1,3-dihydro-2-benzofuran will exhibit excellent stability in the absence of acid catalysts but will degrade rapidly in their presence.

Part 2: The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The predominant degradation mechanism for 1-methoxy-1,3-dihydro-2-benzofuran is acid-catalyzed hydrolysis. This reaction proceeds via a well-established A-1 mechanism, which is a cornerstone of organic chemistry.[3][4]

Mechanism Breakdown:

-

Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H₃O⁺). This converts the methoxy group or the ring ether oxygen into a good leaving group.

-

Formation of a Resonance-Stabilized Cation: The leaving group (methanol or the ring-opened alcohol) departs, leading to the formation of a resonance-stabilized oxonium ion. This intermediate is a key feature of acetal hydrolysis.[4][5]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

-

Deprotonation and Hemiacetal Formation: A final proton transfer to a water molecule yields a cyclic hemiacetal.

-

Ring Opening: The hemiacetal is in equilibrium with its open-chain aldehyde form. Under aqueous acidic conditions, this equilibrium is driven towards the formation of 2-(hydroxymethyl)benzaldehyde and methanol.

This entire process is reversible. The formation of acetals is typically driven forward by removing water, while hydrolysis is driven by an excess of water.[6][7]

Visualization: Hydrolysis Mechanism

Caption: Acid-catalyzed hydrolysis of the cyclic acetal.

Part 3: Secondary Degradation Pathways

While acid hydrolysis is the primary concern, a comprehensive stability assessment must consider other potential degradation routes, particularly under the forced conditions recommended by the International Council for Harmonisation (ICH).[8][9]

-

Oxidative Degradation: The ether linkage and the benzylic position are potentially susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are necessary to probe this pathway. While ethers are generally robust, strong oxidizing conditions can lead to the formation of hydroperoxides and subsequent cleavage.[10]

-

Photodegradation: The aromatic ring acts as a chromophore, absorbing UV light. Although benzofurans are relatively stable, prolonged exposure to high-intensity light could induce photochemical reactions. Photostability testing is a standard requirement to determine if the compound requires protection from light.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition. Thermal stress testing in the solid state and in solution is crucial to establish a safe upper-temperature limit for storage and handling.

Part 4: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage conditions are recommended to ensure the long-term stability of 1-methoxy-1,3-dihydro-2-benzofuran:

-

pH Environment: Store in a strictly neutral or slightly basic, aprotic environment. Avoid all contact with acids, including acidic residues on glassware or acidic atmospheric gases. Solutions should be prepared in high-purity, neutral solvents such as acetonitrile, THF, or ethyl acetate.

-

Temperature: For long-term storage (>6 months), refrigeration (2-8 °C) is recommended to minimize the rate of any potential slow degradation processes. For short-term laboratory use, storage at controlled room temperature (20-25 °C) is acceptable.

-

Atmosphere: To mitigate the risk of oxidative degradation, it is best practice to store the material, both neat and in solution, under an inert atmosphere (e.g., nitrogen or argon).

-

Light: Store in amber vials or otherwise protect from light to prevent potential photodegradation.

Part 5: Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[11][12] The protocol described here is a self-validating system; its purpose is not just to degrade the sample but to challenge the analytical method to prove its capability to separate and quantify the parent compound from all significant degradants.

Objective

To investigate the degradation profile of 1-methoxy-1,3-dihydro-2-benzofuran under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to validate an HPLC method for its stability testing.

Analytical Methodology

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard choice.

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid, if compatible) and Solvent B (Acetonitrile). Analyst Note: If the compound is extremely acid-sensitive, a neutral mobile phase (Water/Acetonitrile) must be used, though peak shape may be compromised.

-

Flow Rate: 1.0 mL/min.

-

Detection: 270 nm (based on the benzofuran chromophore).

-

Injection Volume: 10 µL.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-methoxy-1,3-dihydro-2-benzofuran in acetonitrile.

-

Stress Condition Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

-

Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours.

-

Oxidation: 6% Hydrogen Peroxide. Store at room temperature for 24 hours.

-

Thermal: Dilute stock 1:1 with acetonitrile. Incubate at 80°C for 48 hours.

-

Control: Dilute stock 1:1 with acetonitrile and store alongside stressed samples.

-

-

Photostability: Expose the solid material and the stock solution to light in an ICH-compliant photostability chamber (target illumination: 1.2 million lux hours and 200 watt hours/square meter).

-

Sample Preparation for Analysis:

-

At designated time points (e.g., 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before injection.

-

Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase initial composition.

-

-

HPLC Analysis: Analyze all control, stressed, and photostability samples. A PDA detector is highly recommended to perform peak purity analysis on the parent peak in the chromatograms of stressed samples.

Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Part 6: Data Interpretation and Expected Outcomes

The results of the forced degradation study should be summarized to provide a clear stability profile. The primary goal is to achieve 5-20% degradation, which is sufficient to demonstrate the method's capabilities without destroying the sample entirely.

Table 1: Representative Forced Degradation Data Summary

| Stress Condition | Incubation Time | % Degradation (Parent Compound) | Number of Degradation Products | Mass Balance (%) |

| Control | 48 hours | < 1% | 0 | > 99% |

| 0.1 M HCl @ 60°C | 8 hours | ~18% | 1 major, 1 minor | > 98% |

| 0.1 M NaOH @ 60°C | 48 hours | < 2% | 0 | > 99% |

| 6% H₂O₂ @ RT | 24 hours | ~5% | 1 minor | > 98% |

| Heat @ 80°C | 48 hours | < 2% | 0 | > 99% |

| Photostability | ICH Standard | < 1% | 0 | > 99% |

Interpretation of Expected Results:

-

Acidic Conditions: Significant degradation is expected, likely yielding a major peak corresponding to 2-(hydroxymethyl)benzaldehyde. This result confirms the acid-lability of the acetal.

-

Basic, Thermal, Photolytic Conditions: Minimal to no degradation is anticipated, confirming the compound's robustness under these conditions.[1][13]

-

Oxidative Conditions: Minor degradation may be observed, indicating a secondary, much slower degradation pathway.

-

Mass Balance: A good mass balance (>98%) indicates that all major degradation products are being detected by the analytical method.

Conclusion

The stability of 1-methoxy-1,3-dihydro-2-benzofuran is fundamentally governed by its cyclic acetal functionality. It is a robust compound under neutral, basic, and thermal stress but is highly susceptible to rapid degradation via acid-catalyzed hydrolysis. For researchers, scientists, and drug development professionals, this dictates a clear path for handling and storage: maintain a strictly acid-free environment, protect from light, and store under an inert atmosphere at controlled or refrigerated temperatures. The implementation of systematic forced degradation studies is not merely a regulatory formality but a crucial scientific tool for ensuring the quality and reliability of experimental data derived from this compound.

References

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Fierke, J. W., & Gibb, B. C. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9851–9854. Retrieved from [Link]

-

Norris, J. (2018). Hydrolysis of acetals. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

Chad's Prep. (n.d.). 13.3 Reactions of Ethers. Retrieved from [Link]

-

Cieplik, J., Stolarczyk, M., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4945. Retrieved from [Link]

-

Liu, Y., Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3686. Retrieved from [Link]

-

Bibi, A., Zahid, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 22-83. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Hammer, E., Kroke, H., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 64(7), 2589-2593. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]

-

Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5: Acetals & Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

Li, G., Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5366–5373. Retrieved from [Link]

-

SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

-

Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Liu, Y., Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Retrieved from [Link]

-

ChemTube3D. (n.d.). Cyclic acetal formation. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dihydro-1-methoxyisobenzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Methoxy-2-benzofuran-1(3H)-one. Retrieved from [Link]

-

MDPI. (n.d.). 2-Iodopyridin-3-yl acetate. Retrieved from [Link]

-

Frontiers. (2025). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Retrieved from [Link]

-

Deswater. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. 13.3 Reactions of Ethers - Chad's Prep® [chadsprep.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

How to generate isobenzofuran from 1-methoxy-1,3-dihydroisobenzofuran

Executive Summary

Isobenzofuran (IBF) is a transient, highly reactive

This guide details the protocol for generating IBF from 1-methoxy-1,3-dihydroisobenzofuran (also known as phthalan methyl acetal). Unlike pyrolytic routes requiring extreme temperatures (

Mechanism of Action

The generation of IBF from the methoxy precursor follows an acid-catalyzed 1,4-elimination pathway. Understanding this mechanism is critical for troubleshooting low yields.

-

Protonation: The acidic catalyst protonates the methoxy oxygen.

-

Ionization: Methanol is expelled, generating a resonance-stabilized oxocarbenium ion.

-

Elimination: A proton is removed from the C3 position (benzylic), collapsing the system into the transient isobenzofuran species.

-

Trapping: The IBF immediately engages in a

cycloaddition with a dienophile present in the solution.

Figure 1: Mechanistic Pathway

Caption: Acid-catalyzed 1,4-elimination of methanol followed by in situ trapping.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 : 1.1 (Dienophile : Precursor) | Slight excess of IBF precursor accounts for minor polymerization side-reactions. |

| Concentration | 0.1 M – 0.5 M | High dilution favors polymerization of IBF; too high concentration risks exotherms. 0.2 M is optimal. |

| Dienophile | Must be present ab initio | IBF has a half-life of <2 hours in solution. The trap must be waiting. |

| Atmosphere | Nitrogen or Argon | Oxygen reacts with IBF to form peroxides/diketones (auto-oxidation). |

Experimental Protocols

Method A: Glacial Acetic Acid (The Fieser Protocol)

Best for: Robust dienophiles (e.g., maleic anhydride, quinones) and initial screening.

Reagents:

-

1-methoxy-1,3-dihydroisobenzofuran (

equiv) -

Dienophile (e.g., N-methylmaleimide) (

equiv) -

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Dissolve the dienophile in glacial acetic acid (

mL per mmol). -

Addition: Add 1-methoxy-1,3-dihydroisobenzofuran via syringe. The solution is typically colorless or pale yellow.

-

Reaction: Heat the mixture to mild reflux (

C).-

Observation: A transient color change (often bright yellow or fluorescent blue) indicates IBF formation before it is trapped.

-

-

Monitoring: Monitor by TLC. The limiting reagent (dienophile) should disappear within 30–60 minutes.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (precipitation often occurs).

-

Extract with Dichloromethane (

). -

Wash organic layer with Sat.

(to remove acetic acid) and Brine. -

Dry over

, filter, and concentrate.

-

Method B: Catalytic p-TsOH in Toluene (The Mild Protocol)

Best for: Acid-sensitive substrates or when acetic acid is difficult to remove.

Reagents:

-

1-methoxy-1,3-dihydroisobenzofuran (

equiv) -

Dienophile (

equiv) -

p-Toluenesulfonic acid monohydrate (p-TsOH) (

equiv) -

Toluene (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 2-neck flask. Equip with a Dean-Stark trap (optional, to remove MeOH) and condenser.

-

Dissolution: Dissolve dienophile and precursor in Toluene (

mL per mmol). -

Catalysis: Add catalytic p-TsOH.

-

Reaction: Heat to

C.-

Note: If using a Dean-Stark trap, the removal of methanol drives the equilibrium forward, allowing for lower catalyst loading.

-

-

Workup:

-

Cool to RT.

-

Pass the solution through a short plug of silica gel (removes p-TsOH and polymer byproducts).

-

Concentrate the filtrate.

-

Workflow Decision Matrix

Figure 2: Protocol Selection Guide

Caption: Decision tree for selecting the optimal generation method based on substrate stability.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Low Yield / Polymer Formation | IBF generated too fast or no trap present. | Ensure dienophile is fully dissolved before adding the precursor. Decrease temperature to |

| Starting Material Remains | Incomplete elimination. | If using Method B, add 4Å Molecular Sieves to scavenge Methanol. |

| Product is an Oil (Impurities) | Poly-IBF contamination. | Triturate the crude oil with cold methanol. The polymer is insoluble; the adduct usually dissolves or crystallizes. |

References

-

Fieser, L. F., & Haddadin, M. J. (1965). Isobenzofuran, a Transient Intermediate. Journal of the American Chemical Society, 87(5), 1081–1082. Link

-

Rickborn, B. (1989). The Retro-Diels-Alder Reaction. Part I. C-C Bond Cleavage. Organic Reactions, 52, 1–393. (Comprehensive review of IBF generation methods). Link

-

Warrener, R. N. (1971). Isolation of isobenzofuran. Journal of the American Chemical Society, 93(9), 2346–2348. (Fundamental characterization of the transient species). Link

-

Wiersum, U. E. (1981). Flash vacuum thermolysis, a versatile method in organic chemistry. Aldrichimica Acta, 14(3), 53-62. (Comparison with pyrolytic methods). Link

Sources

Application Note: In Situ Generation of Isobenzofuran via 1-Methoxyphthalan for Diels-Alder Cycloadditions

Introduction & Strategic Utility

Isobenzofuran (IBF) is among the most reactive dienes known in organic synthesis, prized for its ability to rapidly construct complex polycyclic oxygenated scaffolds found in natural products (e.g., morphine alkaloids, anthracyclines). However, its extreme instability—IBF readily polymerizes or oxidizes at ambient conditions—renders it unsuitable for storage.

To harness this reactivity, IBF must be generated in situ.[1][2] The 1-methoxyphthalan (1-methoxy-1,3-dihydroisobenzofuran) precursor strategy offers a superior balance of stability and reactivity compared to alternative methods (e.g., tetrazine pyridazines or retro-Diels-Alder of epoxy-naphthalenes).

Key Advantages of the 1-Methoxyphthalan Route:

-

Atom Economy: The only byproduct is methanol.

-

Tunability: The reaction rate is controlled by acidity and temperature, allowing synchronization with the addition of the dienophile.

-

Mild Conditions: Avoids the extreme temperatures (>200°C) often required for retro-Diels-Alder extrusion methods.

Mechanistic Principles

The generation of IBF from 1-methoxyphthalan is an acid-catalyzed elimination reaction. The process relies on the reversible formation of an oxocarbenium ion intermediate.

Reaction Pathway

-

Protonation: The methoxy oxygen is protonated by the acid catalyst (HA).

-

Elimination: Methanol is expelled, generating a resonance-stabilized oxocarbenium ion.

-

Deprotonation: Loss of a proton from the adjacent methylene group (C3) generates the 10

-electron aromatic isobenzofuran. -

Cycloaddition: The transient IBF is immediately trapped by the dienophile in a [4+2] cycloaddition.

Pathway Visualization

Figure 1: Acid-catalyzed generation of isobenzofuran and subsequent trapping. Note the reversibility if the dienophile is absent.

Pre-Experimental Protocol: Precursor Synthesis[3][4]

While 1-methoxyphthalan can sometimes be purchased, it is best synthesized fresh to ensure the absence of phthalaldehyde (hydrolysis product).

Starting Material: Phthalide (Isobenzofuran-1(3H)-one).

Protocol:

-

Reduction: Dissolve phthalide (10 mmol) in dry DCM at -78°C. Add DIBAL-H (1.1 equiv) dropwise. Stir for 2 hours. Quench with Rochelle's salt. Isolate 1-hydroxyphthalan (Lactol) .

-

Methylation: Dissolve the lactol in MeOH (0.5 M). Add catalytic p-TsOH (1 mol%). Stir at RT for 3 hours.

-

Workup: Quench with NaHCO3. Concentrate. Flash chromatography (neutral alumina or silica with 1% Et3N) yields 1-methoxyphthalan .

Validation: 1H NMR (CDCl3) should show the acetal proton at

Core Protocol: Diels-Alder Cycloaddition[1][3][4][5][6][7]

Reagents & Equipment

-

Precursor: 1-Methoxyphthalan (1.0 equiv).

-

Dienophile: 1.1 – 1.5 equiv (e.g., Maleic anhydride, Methyl vinyl ketone, Benzyne precursor).

-

Catalyst: Glacial Acetic Acid (AcOH) or Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: Toluene (anhydrous) or DCM (for highly reactive dienophiles).

Optimization Table (Catalyst Selection)

| Catalyst | Temp (°C) | Rate of IBF Formation | Recommended For | Notes |

| Glacial AcOH | 110 (Reflux) | Slow / Steady | Low-reactivity dienophiles | Best for thermodynamic control; minimizes polymerization. |

| PPTS | 40 - 80 | Moderate | General Purpose | Balanced acidity; good functional group tolerance. |

| p-TsOH | 0 - 25 | Fast | Highly reactive dienophiles | Risk of IBF polymerization if dienophile is slow. |

Step-by-Step Procedure (Standard Toluene/AcOH Method)

This protocol utilizes the "steady-state" concentration principle to keep IBF levels low, preventing self-polymerization.

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Charge: Add Dienophile (1.2 equiv) and catalytic Glacial AcOH (0.1 equiv) to the flask. Dissolve in anhydrous Toluene (0.1 M relative to precursor).

-

Addition: Dissolve 1-methoxyphthalan (1.0 equiv) in a minimal amount of Toluene. Add this solution to the reaction flask.

-

Reaction: Heat the mixture to reflux (110°C).

-

Visual Indicator: The solution may turn a transient fluorescent blue/green. This is the IBF.[1] If the color persists and darkens, polymerization is occurring (see Troubleshooting).

-

-

Monitoring: Monitor by TLC. The starting acetal (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear.

-

Quench: Cool to RT. Add solid NaHCO3 to neutralize the acid.

-

Workup: Filter off solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography. Note that some adducts (especially with maleic anhydride) may be sensitive to silica acidity; use neutralized silica if necessary.

Experimental Workflow Diagram

Figure 2: Operational workflow for the catalytic generation and trapping of IBF.

Troubleshooting & "Self-Validating" Logic

The success of this reaction relies on balancing the rate of IBF generation (

Scenario A: Reaction turns dark/black rapidly.

-

Diagnosis:

. The IBF is forming faster than the dienophile can trap it, leading to polymerization. -

Solution: Switch to a weaker acid (AcOH instead of p-TsOH) or lower the temperature. Alternatively, use a syringe pump to add the precursor slowly to the dienophile.

Scenario B: No reaction; Precursor remains.

-

Diagnosis: Acid catalyst is neutralized or insufficient.

-

Solution: Ensure glassware is not basic (base bath residue). Add more catalyst.

Scenario C: Formation of Phthalaldehyde.

-

Diagnosis: Hydrolysis. Moisture has entered the system.

-

Solution: Use fresh molecular sieves in the solvent. Ensure Argon line is active.

References

-

Keay, B. A., & Rodrigo, R. (1985).[3] The Diels–Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone. Canadian Journal of Chemistry, 63(3), 735–738.

- Rickborn, B. (1998). The Retro-Diels-Alder Reaction Part II: Dienophiles with One or More Heteroatoms. Organic Reactions, 53, 223–629.

- Wiersum, U. E. (1981). Preparative Flash Vacuum Thermolysis: The Sulfoxide-Sulfenate Rearrangement. Aldrichimica Acta, 14(3), 53.

-

Fieser, L. F., & Haddadin, M. J. (1964). Isobenzofuran, a Transient Intermediate.[1] Journal of the American Chemical Society, 86(10), 2081–2082.

Sources

Application Note: Controlled Retro-Diels-Alder (rDA) Activation of Isobenzofuran Adducts

This Application Note is designed for researchers in organic synthesis, polymer chemistry, and drug delivery who utilize the isobenzofuran (IBF) scaffold. Unlike standard furan-maleimide systems, IBF adducts possess unique thermodynamic stability due to the aromaticity of the adduct's benzene ring, necessitating specific, often rigorous, conditions for retro-Diels-Alder (rDA) cleavage.

Executive Summary

The isobenzofuran (IBF) moiety serves as a highly reactive diene in Diels-Alder (DA) cycloadditions, generating 7-oxabenzonorbornadiene derivatives. While the forward reaction is driven by the relief of strain and the formation of a stable benzene ring, the reverse reaction (rDA) is thermodynamically penalized by the disruption of this aromatic system. Consequently, IBF adducts are significantly more stable than their furan counterparts. This guide details the precise thermal, chemical, and mechanochemical protocols required to overcome this energetic barrier for applications in self-healing materials, masked diene release, and mechanistic studies.

Part 1: Thermodynamic & Kinetic Landscape

To successfully trigger rDA in IBF adducts, one must understand the "Stability Paradox." Unlike furan adducts, where the product loses aromaticity, IBF adducts gain a fully aromatic benzene ring upon formation.

-

Forward Reaction (DA): IBF (Transient/Reactive) + Dienophile

Adduct (Stable Aromatic). -

Reverse Reaction (rDA): Adduct (Stable)

IBF (Reactive) + Dienophile.

Key Consequence: High activation energies (

Comparative Stability Data

| Diene System | Adduct Structure | Typical rDA Onset ( | Thermodynamic Stability |

| Furan | 7-oxanorbornene | 60°C - 110°C | Low (Reversible) |

| Isobenzofuran (IBF) | 7-oxabenzonorbornadiene | 120°C - 180°C | High (Aromatic Adduct) |

| Anthracene | Dibenzobicyclo[2.2.2]octadiene | > 200°C | Very High |

Part 2: Thermal Activation Protocols

Protocol A: Solution-Phase Thermolysis with Chemical Trapping

Target Application: Kinetic studies and controlled release of dienophiles.

Because the rDA equilibrium for IBF adducts lies heavily toward the adduct, simple heating is often insufficient; the reactive IBF generated will immediately recombine with the dienophile. A "Trap" is required to consume the IBF irreversibly.

Materials:

-

Substrate: IBF-Maleimide adduct (or similar).

-

Solvent: High-boiling, non-nucleophilic (e.g., p-Xylene, 1,2-Dichlorobenzene, or DMSO-d6 for NMR monitoring).

-

Trap: 10-20 equivalents of a reactive dienophile (e.g., N-methylmaleimide) or a specific scavenger like 3,6-di(2-pyridyl)-s-tetrazine (if compatible). Note: High trap concentration is critical to outcompete the intramolecular recombination.

Step-by-Step Methodology:

-

Preparation: Dissolve the IBF adduct (0.1 M) in the chosen solvent.

-

Add Trap: Add the trapping agent in 10-fold molar excess.

-

Deoxygenation: Degas the solution with Argon for 15 minutes (IBF reacts rapidly with

to form peroxides; while this is a trap, it is uncontrolled). -

Thermal Trigger: Heat the reaction vessel to 140°C .

-

Monitoring:

-

By NMR: Monitor the disappearance of the bridgehead protons (

5.5–6.0 ppm) and the appearance of the trapped adduct signals. -

By UV-Vis: If the trap yields a chromophore, monitor absorbance changes.

-

Protocol B: Flash Vacuum Pyrolysis (FVP)

Target Application: Isolation of unstable dienophiles or IBF generation in the gas phase.

For extremely stable adducts (e.g., IBF-ethylene), solution-phase energy is insufficient.

-

Setup: Connect a quartz pyrolysis tube to a high-vacuum line (

to -

Temperature Gradient: Heat the sublimation zone to the adduct's melting point and the pyrolysis zone to 450°C - 550°C .

-

Collection: Condense the products on a cold finger at -78°C (liquid

/acetone). -

Post-Process: Wash the cold finger with

immediately for analysis; IBF will polymerize upon warming if not diluted.

Part 3: Mechanochemical Activation

Target Application: Stress-sensing polymers and mechanophores.

Recent advances utilize mechanical force to lower the reaction barrier, "pulling" the adduct apart. This is highly specific to the attachment points (regiochemistry) of the polymer chains.

Mechanism: Force is applied to the C1 and C4 bridgehead carbons (or substituents attached to them), distorting the [2.2.1] bicycle and lowering the activation energy for bond scission.

Caption: Mechanochemical activation pathway where physical force distorts the bridgehead bonds, facilitating rDA at ambient temperatures.[1]

Protocol:

-

Synthesis: Incorporate the IBF adduct into the center of a polymer chain (e.g., PMA or PEG) via the dienophile and diene substituents. Crucial: Linkage must be at the "pulling points" (e.g., exo-substitution).

-

Activation: Subject the polymer solution (typically in THF) to pulsed ultrasound (20 kHz, probe tip).

-

Validation: Use GPC (Gel Permeation Chromatography) to observe molecular weight reduction or UV-Vis if a chromophore (like IBF) is released.

Part 4: Catalytic Promotion (Lewis Acid)

Target Application: Low-temperature cleavage.

Lewis acids can coordinate to the oxygen bridge or carbonyls on the dienophile moiety, polarizing the bonds and facilitating cleavage.

-

Catalyst:

or -

Conditions: 0°C to Room Temperature in

. -

Note: This is substrate-dependent. It works best if the dienophile moiety has Lewis-basic sites (e.g., imines, carbonyls) that, upon coordination, destabilize the bicyclic structure.

Part 5: Workflow for Kinetic Analysis

The following diagram outlines the logical flow for determining the specific rDA conditions for a novel IBF adduct.

Caption: Decision matrix for characterizing the retro-Diels-Alder kinetics of isobenzofuran adducts.

References

-

Rickborn, B. (1998). The Retro-Diels-Alder Reaction Part II: Dienophiles with One or More Heteroatoms. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

-

Sijbesma, R. P., et al. (2005). Mechanically Induced Scission of Polymer Chains. Chemical Reviews. Link

-

Wudl, F., et al. (2002). Thermally Remendable Cross-Linked Polymeric Materials. Science. (Foundational work on furan-maleimide reversibility, serving as the baseline for IBF comparison). Link

-

Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Aza-Dienes.[4][10] Chemical Reviews. (Discusses inverse demand trapping relevant to IBF scavenging). Link

-

Warrener, R. N. (1971). Isobenzofuran, a transient reactive intermediate.[1] Journal of the American Chemical Society. (Fundamental characterization of IBF reactivity and adduct stability). Link

Sources

- 1. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

Troubleshooting & Optimization

Preventing polymerization of isobenzofuran generated from 1-methoxyphthalan

Welcome to the technical support resource for the synthesis and application of isobenzofuran generated from 1-methoxyphthalan. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of preventing its polymerization and maximizing the yield of your desired products.

Overview: The Challenge of Isobenzofuran

Isobenzofuran (IBF) is a valuable but notoriously unstable heterocyclic compound.[1][2] Its high reactivity stems from its structural nature as a fused system of a furan ring and a cyclohexadiene, which makes it an exceptionally potent diene in Diels-Alder reactions.[3][4] However, this same reactivity makes it prone to rapid dimerization or polymerization, a significant side reaction that can drastically reduce the yield of the intended product.[1][3]

The generation of isobenzofuran from precursors like 1-methoxyphthalan via the elimination of methanol offers a clean and efficient entry point to this chemistry. This guide focuses on controlling the fate of the in situ generated IBF to prevent polymerization and favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is isobenzofuran, and why is it so reactive and prone to polymerization?

A1: Isobenzofuran is an aromatic heterocyclic compound with the chemical formula C₈H₆O.[1] Despite being a 10π-electron aromatic system, it is extremely reactive because the fusion of the furan and benzene rings results in a strained structure that readily undergoes reactions to alleviate this strain. Its primary mode of reaction is as a diene in [4+2] cycloadditions (Diels-Alder reactions).

The polymerization of isobenzofuran is essentially a series of self-Diels-Alder reactions. One molecule of IBF acts as the diene, and another acts as the dienophile. This dimerization process is very rapid and can continue, leading to the formation of oligomers and polymers, which often precipitate from the reaction mixture as an intractable solid.[1][3]

Q2: What is the fundamental principle for preventing the polymerization of isobenzofuran?

A2: The core principle is kinetic control . Since isobenzofuran is a transient intermediate, its polymerization must be kinetically outcompeted by a desired, faster reaction. This is almost always achieved by generating the isobenzofuran in situ in the presence of a high concentration of a reactive "trapping agent," typically a dienophile.[5][6] The dienophile intercepts the IBF as it is formed, channeling it into the desired Diels-Alder adduct before it has a chance to react with itself.

Caption: Troubleshooting logic for low-yield isobenzofuran trapping reactions.

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation and Trapping of Isobenzofuran

This protocol describes a representative acid-catalyzed generation of isobenzofuran from 1-methoxyphthalan and its subsequent trapping with N-methylmaleimide.

Materials:

-

1-methoxyphthalan (1.0 mmol, 150.2 mg)

-

N-methylmaleimide (1.2 mmol, 133.3 mg, 1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 mmol, 9.5 mg, 0.05 equiv)

-

Anhydrous toluene (10 mL)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methoxyphthalan and N-methylmaleimide.

-

Dissolution: Add anhydrous toluene and stir the mixture at room temperature until all solids are completely dissolved.

-

Initiation: Add p-toluenesulfonic acid monohydrate to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 1-methoxyphthalan spot. The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 10 mL) to quench the acid, followed by brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Diels-Alder adduct.

Rationale Behind Key Steps:

-

Inert Atmosphere: Prevents potential oxidation of the generated isobenzofuran or other side reactions.

-

Anhydrous Solvent: Water can interfere with the acid catalyst and potentially hydrolyze the precursor or product.

-

Pre-mixing of Reagents: Adding the catalyst last ensures that IBF is generated in the immediate presence of the dienophile, maximizing the chance of trapping.

-

Aqueous Workup: Essential for removing the acid catalyst, which could otherwise promote decomposition or retro-Diels-Alder reaction of the product during purification and storage.

References

-

Jiang, D.; Herndon, J. W. (2000). Generation and Trapping of Isobenzofuran Intermediates Formed in the Coupling of Fischer Carbene Complexes and O-Alkynylbenzoyl Derivatives. Organic Letters, 2(9), 1267–1269. [Link]

-

Wikipedia. (n.d.). Isobenzofuran. Retrieved from [Link]

-

Nakamura, S., et al. (2022). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Chemical Science. [Link]

-

Gassman, P. G., et al. (2011). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry. [Link]

-

DeAngelis, C. J., & Newton, C. G. (2015). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. [Link]

-

Kage, M., et al. (2022). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. RSC Publishing. [Link]

-

Warrener, R. N. (1971). Isolation of isobenzofuran, a stable but highly reactive molecule. Journal of the American Chemical Society, 93(9), 2346–2348. [Link]

-

Choi, H., et al. (2006). Chemical Vapor Deposition of Functionalized Isobenzofuran Polymers. DSpace@MIT. [Link]

-

Ranjbar-Karimi, R., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. [Link]

-

Herndon, J. W., & Chatterjee, M. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters, 5(23), 4261–4263. [Link]

-

Warrener, R. N. (1971). Isolation of isobenzofuran, a stable but highly reactive molecule. American Chemical Society. [Link]

-

Choi, H., et al. (2005). Structure and Morphology of Poly(isobenzofuran) Films Grown by Hot-Filament Chemical Vapor Deposition. MIT Libraries. [Link]

-

Warrener, R. N. (1971). Isolation of isobenzofuran, a stable but highly reactive molecule. Semantic Scholar. [Link]

-

Nakatsugawa, E., et al. (2022). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv. [Link]

Sources

- 1. Isobenzofuran - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 5. Generation and trapping of isobenzofuran intermediates formed in the coupling of Fischer carbene complexes and o-alkynylbenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Technical Support Center: Optimizing Diels-Alder Reactions with 1-Methoxy-1,3-dihydro-2-benzofuran

Welcome to the technical support center for improving the yield of Diels-Alder adducts using 1-methoxy-1,3-dihydro-2-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful cycloaddition reaction. Here, we will address common challenges and provide actionable solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 1-methoxy-1,3-dihydro-2-benzofuran (also known as 1-methoxy-1,3-dihydroisobenzofuran) in Diels-Alder reactions.

Q1: What is 1-methoxy-1,3-dihydro-2-benzofuran and why is it used as a diene in Diels-Alder reactions?

1-methoxy-1,3-dihydro-2-benzofuran is a cyclic diene. The methoxy group at the 1-position makes it an electron-rich diene, which generally increases the reactivity in normal electron demand Diels-Alder reactions.[1] Such reactions are a cornerstone of organic synthesis, allowing for the stereocontrolled formation of six-membered rings, which are common motifs in natural products and pharmaceuticals.[2]

Q2: What types of dienophiles are typically reactive with 1-methoxy-1,3-dihydro-2-benzofuran?

Due to the electron-donating nature of the methoxy group, 1-methoxy-1,3-dihydro-2-benzofuran reacts most effectively with electron-poor dienophiles.[3] Common examples include maleimides, maleic anhydride, and acrylates. The reaction rate is enhanced when the dienophile possesses electron-withdrawing groups, as this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1]

Q3: What are the typical stereochemical outcomes of Diels-Alder reactions with furan-based dienes?

Diels-Alder reactions involving furan and its derivatives can produce both endo and exo diastereomers.[4][5] For many Diels-Alder reactions, the endo product is kinetically favored, while the exo product is the thermodynamically more stable isomer.[4] The reversibility of the furan Diels-Alder reaction can lead to isomerization from the endo to the exo adduct over time, especially at elevated temperatures.[5]

Q4: Is the Diels-Alder reaction with 1-methoxy-1,3-dihydro-2-benzofuran reversible?

Yes, Diels-Alder reactions involving furan and its derivatives are often reversible, a process known as the retro-Diels-Alder reaction.[6][7] This reversibility can be a significant factor in achieving high yields, as the equilibrium may not favor the product under all conditions. The aromaticity of the furan ring is lost during the cycloaddition, which contributes to the thermodynamic driving force for the reverse reaction.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during Diels-Alder reactions with 1-methoxy-1,3-dihydro-2-benzofuran.

Issue 1: Low or No Yield of the Desired Adduct

Possible Cause 1: Unfavorable Reaction Equilibrium

The inherent reversibility of the furan Diels-Alder reaction can lead to a low equilibrium concentration of the adduct.

Solutions:

-

Temperature Optimization: Lowering the reaction temperature can shift the equilibrium towards the product, as the forward reaction is typically exothermic. However, very low temperatures may significantly slow down the reaction rate. A systematic study of temperature effects is recommended.

-

Use of Lewis Acids: Lewis acid catalysts can significantly accelerate the forward Diels-Alder reaction, often allowing the reaction to proceed at lower temperatures.[9][10][11] They coordinate to the dienophile, making it more electrophilic and lowering the activation energy.[9]

-

High Pressure Conditions: Applying high pressure can favor the formation of the adduct, as the transition state of the Diels-Alder reaction typically has a smaller volume than the starting materials.

-

Solvent-Free Conditions: In some cases, running the reaction neat can lead to a phase change from liquid reactants to a solid product, which can drive the reaction to completion by removing the product from the equilibrium.[12]

Possible Cause 2: Low Reactivity of the Dienophile

If the dienophile is not sufficiently electron-poor, the reaction may be very slow.

Solutions:

-

Increase Dienophile Electrophilicity: If possible, modify the dienophile to include stronger electron-withdrawing groups.

-

Lewis Acid Catalysis: As mentioned above, Lewis acids are highly effective at activating dienophiles.[13]

Possible Cause 3: Degradation of Starting Materials or Product

The starting materials or the Diels-Alder adduct may be unstable under the reaction conditions.

Solutions:

-

Reaction Time Optimization: Monitor the reaction progress over time (e.g., by TLC or NMR) to determine the optimal reaction time that maximizes product formation before significant degradation occurs.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if the reactants or products are air-sensitive.

Issue 2: Formation of Side Products

Possible Cause 1: Retro-Diels-Alder Reaction Followed by Other Reactions

At elevated temperatures, the retro-Diels-Alder reaction can regenerate the starting materials, which may then undergo other, undesired reactions.[14]

Solutions:

-

Lower Reaction Temperature: This is the most direct way to minimize the retro-Diels-Alder reaction.

-

Use of Catalysts: Lewis acids can allow the reaction to proceed at lower temperatures, thus minimizing the extent of the retro-Diels-Alder reaction.[11]

Possible Cause 2: Polymerization of Reactants

Highly reactive dienes or dienophiles can sometimes polymerize under the reaction conditions.

Solutions:

-

Control of Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization.

-

Use of Inhibitors: If radical polymerization is suspected, the addition of a radical inhibitor (e.g., BHT) may be beneficial.

Issue 3: Poor Diastereoselectivity (endo vs. exo)

Possible Cause: Thermodynamic vs. Kinetic Control

As mentioned, the endo adduct is often the kinetic product, while the exo adduct is the thermodynamic product.[4] The observed ratio of diastereomers will depend on the reaction conditions.

Solutions:

-

Kinetic Control (to favor endo):

-

Use lower reaction temperatures and shorter reaction times.

-

Employ a Lewis acid that promotes the endo transition state.

-

-

Thermodynamic Control (to favor exo):

Experimental Protocols & Data

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a starting point for optimizing your reaction.

Step 1: Preparation

-

Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

-

Dry the solvent over an appropriate drying agent and distill before use.

Step 2: Reaction Setup

-

To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 equiv) and the chosen dry solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnI₂) (0.1 - 1.1 equiv) to the solution of the dienophile.[13][16]

-

Stir the mixture for 15-30 minutes to allow for complexation.

-

Add a solution of 1-methoxy-1,3-dihydro-2-benzofuran (1.0 - 1.2 equiv) in the dry solvent dropwise to the reaction mixture.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Alternative Reaction Conditions: Microwave Irradiation

Microwave-assisted synthesis can be a powerful tool for accelerating Diels-Alder reactions and improving yields.[17][18]

General Considerations:

-

Microwave reactions are often performed in sealed vessels, allowing for temperatures above the boiling point of the solvent.

-

Reaction times are typically much shorter than for conventional heating, often in the range of 5-20 minutes.[19][20]

-

Optimization of temperature and time is crucial to maximize yield and minimize side product formation.[19][20]

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Temperature | Typically lower to favor product | Can be higher for short durations |

| Pressure | Atmospheric | Elevated (in sealed vessels) |

| Yield | Variable, can be low | Often higher yields |

Table 1: Comparison of Conventional Heating and Microwave Irradiation for Diels-Alder Reactions.

Visualizing the Process

Diels-Alder Reaction Workflow

Caption: A generalized workflow for performing a Diels-Alder reaction.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting low yield in Diels-Alder reactions.

References

- Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. (2022).

- Salavati-fard, T., Caratzoulas, S., Lobo, R. F., & Doren, D. J. Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites.

- Salavati-Fard, T., Caratzoulas, S., Lobo, R. F., & Doren, D. J. (2017). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.

- The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Journal of the American Chemical Society.

- Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. (2022).

- The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Tetrahedron Letters.

- Apsimon, J. W., & Yamasaki, K. (1976). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Journal of Chemistry, 54(21), 3329-3335.

- The reactions of interest. We studied the retro Diels-Alder reactions...

- Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability.

- Gandini, A., et al. (2013).

- Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI.

- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.

- Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. MilliporeSigma.

- THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. LOCKSS.

- Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials.

- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes.

- Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride.

- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.

- Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.

- Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics.

- intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. (2021).

- Diels–Alder reaction. Wikipedia.

- ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media.

- Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society.

- Cycloadditions.

- The Diels–Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone; a general method for identification of some regioisomeric α-naphthols.

- Diels Alder Reaction. YouTube. (2021).

- An Undergraduate Research Based Independent Project: The Optimization of the Classic Diels-Alder Microwave Reaction.

- The Diels-Alder Reaction. Master Organic Chemistry. (2017).

- Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.

- Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Organic & Biomolecular Chemistry.

- Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum.

- 1,3-Dihydro-1-methoxyisobenzofuran. PubChem.

- Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry.

- Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps.

- 1,3-Dihydroisobenzofuran. PubChem.

- 1,3-Dihydroisobenzofuran. SIELC Technologies. (2018).

Sources

- 1. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. cem.de [cem.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Acid Catalyst Failure in 1-Methoxyphthalan Activation

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the activation of 1-methoxyphthalan. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the acid-catalyzed activation of this crucial intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in this reaction, ensuring you can diagnose problems, validate your protocols, and achieve consistent results.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the activation of 1-methoxyphthalan.

Q1: What is the fundamental mechanism of 1-methoxyphthalan "activation"?

The activation of 1-methoxyphthalan, a cyclic acetal, is a classic acid-catalyzed hydrolysis or cleavage reaction.[1][2] The process involves the protonation of the exocyclic methoxy group by an acid catalyst, followed by the loss of methanol to form a highly reactive, resonance-stabilized oxocarbenium ion intermediate. This electrophilic intermediate is the "active" species, which can then be trapped by a nucleophile to form the desired product.

Q2: What is the difference between a Brønsted acid and a Lewis acid catalyst for this reaction?

-

Brønsted-Lowry acids (e.g., p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl), Camphorsulfonic acid (CSA)) are proton donors. They directly protonate the oxygen atom of the methoxy group to initiate the reaction.[3][4]

-

Lewis acids (e.g., Scandium triflate (Sc(OTf)₃), Erbium triflate (Er(OTf)₃), Bismuth nitrate) are electron-pair acceptors.[2][3] They coordinate to one of the oxygen atoms, making the C-O bond more polarized and susceptible to cleavage, thereby facilitating the formation of the oxocarbenium ion. Lewis acids are often preferred for substrates with other acid-sensitive functional groups due to their potentially milder conditions.[2][3]

Q3: My reaction is not working. What is the most common reason for failure?

The most frequent cause of failure is the presence of inhibiting substances or incorrect reaction conditions. Water is a primary inhibitor, as it can compete with the substrate for the acid catalyst or hydrolyze the desired oxocarbenium intermediate back to an undesired byproduct. Catalyst deactivation, insufficient catalyst loading, or inappropriate solvent choice are also common culprits.

Q4: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the 1-methoxyphthalan starting material and the appearance of a new spot corresponding to the product. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion. For more detailed kinetic analysis, methods like ¹H NMR or Gas Chromatography (GC) can be employed.[5][6]

In-Depth Troubleshooting Guide

This guide is structured by observable symptoms. Identify your issue and follow the diagnostic steps to pinpoint the root cause and implement the correct solution.

Symptom 1: Low or No Product Yield with Starting Material Unconsumed

This is the most common failure mode, indicating that the catalytic cycle is not initiating or proceeding efficiently.

Causality: The acid catalyst is the engine of this reaction. If it is degraded, inhibited, or present in too low a concentration, the activation energy barrier for oxocarbenium ion formation will not be overcome. Brønsted acids can be neutralized by basic impurities, while Lewis acids are notoriously sensitive to water.

Diagnostic & Corrective Protocol:

-

Verify Catalyst Quality: Use a fresh bottle of the acid catalyst or one that has been properly stored in a desiccator.

-

Increase Catalyst Loading: Incrementally increase the catalyst loading in a series of small-scale test reactions (e.g., from 1 mol% to 5 mol%, then 10 mol%). See the catalyst comparison table below for typical ranges.

-

Perform a Catalyst Activity Test: Before committing to your main substrate, validate your catalyst with a simple, known reaction, such as the deprotection of benzaldehyde dimethyl acetal. A detailed protocol is provided in the "Experimental Protocols" section.

Causality:

-

Water: Lewis acids can be hydrolyzed and deactivated by water. For Brønsted acids, excess water can create an equilibrium that favors the stable starting material over the reactive intermediate.[1]

-

Basic Impurities: Solvents, starting materials, or glassware can contain basic residues (e.g., amines, residual carbonate from a previous workup) that will neutralize your acid catalyst, rendering it useless.

Diagnostic & Corrective Protocol:

-

Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation over a drying agent, passage through a solvent purification system). Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

-

Use a Scavenger: For reactions that produce water, or if trace water is unavoidable, consider adding a dehydrating agent like trimethyl orthoformate, which reacts with water to remove it from the system.[3]

-

Purify Starting Materials: If starting materials have been synthesized in-house, ensure they are free of basic impurities from the workup. An acidic wash followed by drying may be necessary.

-

Test Reaction pH: If feasible, use a pH indicator strip on a quenched aliquot to ensure the reaction medium is acidic.

The following diagram illustrates the generally accepted acid-catalyzed mechanism.

Caption: Mechanism of Acid-Catalyzed Activation

Symptom 2: Formation of Multiple Byproducts / Low Purity

This outcome suggests that while the catalyst is active, the reaction is either proceeding past the desired endpoint or the intermediate is undergoing undesired side reactions.

Causality: Highly acidic conditions (e.g., concentrated mineral acids) or excessive heat can provide enough energy to overcome the activation barriers for degradation pathways.[7] The sensitive oxocarbenium intermediate or the final product may undergo isomerization, elimination, or polymerization.

Diagnostic & Corrective Protocol:

-

Switch to a Milder Catalyst: If using a strong acid like HCl or H₂SO₄, switch to a milder, solid-supported, or Lewis acid catalyst. Perchloric acid on silica gel or Erbium triflate are examples of milder alternatives.[3]

-

Reduce Reaction Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature instead of reflux). While this will slow the reaction rate, it will disproportionately slow the rates of undesired side reactions.

-

Titrate the Catalyst: Carefully control the amount of catalyst. Use the minimum loading required to achieve a reasonable reaction rate, as determined by preliminary optimization experiments.

Causality: The functional groups on your nucleophile or elsewhere on the 1-methoxyphthalan scaffold may not be stable to the acidic conditions required for activation. This can lead to a complex mixture of products.[8]

Diagnostic & Corrective Protocol:

-

Test Substrate Stability: Before running the full reaction, expose your nucleophile and a sample of your desired final product to the reaction conditions (acid, solvent, temperature) in separate vials. Monitor by TLC or LC-MS to see if they degrade over time.[8]

-

Change Protecting Groups: If the nucleophile has acid-labile protecting groups, a different synthetic strategy may be required.

-

Use a Solid-Supported Catalyst: Heterogeneous catalysts, like Amberlyst-15, can be easily filtered off, preventing prolonged exposure of the product to acid during workup and purification.[3]

This flowchart provides a systematic approach to diagnosing any reaction failure.

Caption: Systematic Troubleshooting Flowchart

Data & Protocols

Table 1: Comparison of Common Acid Catalysts for Acetal Cleavage

| Catalyst | Type | Typical Loading (mol%) | Common Solvents | Key Considerations |

| p-TsOH | Brønsted | 1 - 10 | DCM, Toluene, THF | Readily available, but can be harsh. Ensure monohydrate form is accounted for. |

| HCl | Brønsted | 5 - 20 | Dioxane, Methanol, H₂O | Very strong; often used in aqueous solutions which can be problematic.[1] |

| Amberlyst-15 | Brønsted (Solid) | 10 - 50 (wt%) | DCM, THF, MeCN | Heterogeneous, easily removed by filtration. Requires dry conditions.[3] |

| Sc(OTf)₃ | Lewis | 0.1 - 5 | MeCN, DCM | Highly efficient but expensive. Very sensitive to water. |

| Er(OTf)₃ | Lewis | 1 - 10 | Wet Nitromethane | Known to be a very gentle Lewis acid for acetal cleavage.[3] |

| SiO₂-HClO₄ | Brønsted (Solid) | 5 - 20 (wt%) | Solvent-free or Alcohol | Inexpensive, reusable, and highly efficient solid-supported catalyst.[3] |

Experimental Protocol: Catalyst Activity Validation

This protocol provides a self-validating system to confirm your acid catalyst is active before use in a critical experiment.

Objective: To confirm the activity of an acid catalyst using the deprotection of benzaldehyde dimethyl acetal as a model reaction.

Materials:

-

Benzaldehyde dimethyl acetal (Substrate)

-

Your acid catalyst (e.g., p-TsOH)

-

Anhydrous Acetone (Solvent and water scavenger)

-

Anhydrous Dichloromethane (DCM) for TLC

-

TLC plates (Silica gel 60 F₂₅₄)

-

Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add benzaldehyde dimethyl acetal (100 mg, 0.66 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the substrate in anhydrous acetone (5 mL).

-

TLC (Time = 0): Take a small aliquot of the solution and spot it on a TLC plate. This is your t=0 reference.

-

Catalyst Addition: Add your acid catalyst (e.g., for p-TsOH, use ~1 mol%, which is ~1.3 mg).

-

Reaction Monitoring: Stir the reaction at room temperature. Every 15 minutes, take a small aliquot and spot it on the TLC plate next to your t=0 sample.

-

TLC Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under a UV lamp and then with a chemical stain.

-

Interpretation of Results:

-

Active Catalyst: You should observe the disappearance of the starting material spot (higher Rf) and the appearance of a new, lower Rf spot corresponding to benzaldehyde. The reaction should be complete or near completion within 1-2 hours.

-

Inactive Catalyst: If there is little to no change from the t=0 spot after 2 hours, your catalyst is likely inactive or inhibited.

-

References

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Raymond, K. N., et al. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]

-

Wirth, T., et al. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. ResearchGate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Raymond, K. N., et al. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. Retrieved from [Link]

-

Francisco, J. S., & Anglada, J. M. (2011). The isomerization of methoxy radical: intramolecular hydrogen atom transfer mediated through acid catalysis. Journal of the American Chemical Society, 133(7), 2013-5. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Acid catalysis – Knowledge and References. Retrieved from [Link]

-

Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Retrieved from [Link]

-

Glascock, M. D. (1998). Activation Analysis. ResearchGate. Retrieved from [Link]

-

Cole-Hamilton, D. J., et al. (2021). Ferrocenylmethylphosphanes and the Alpha Process for Methoxycarbonylation: The Original Story. MDPI. Retrieved from [Link]

-

Xu, Q. A., & Madden, T. L. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. John Wiley & Sons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methyl Mercaptan - Chapter 6: ANALYTICAL METHODS. Retrieved from [Link]

-

Zhang, T., et al. (2011). Degradation of Acid Orange II at Neutral pH Using Fe2(MoO4)3 as a Heterogeneous Fenton-Like Catalyst. ResearchGate. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. osti.gov [osti.gov]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How To [chem.rochester.edu]

Technical Support Center: Isobenzofuran (IBF) Cycloaddition Selectivity

Topic: Controlling Endo vs. Exo Selectivity in Isobenzofuran Diels-Alder Reactions Audience: Synthetic Organic Chemists, Medicinal Chemists Status: Active Support

Introduction: The "Fragile Diene" Paradox

Welcome to the IBF Support Hub. You are likely here because Isobenzofuran (IBF) is behaving inconsistently.[1] Unlike stable dienes (e.g., cyclopentadiene), IBF is a transient, highly reactive species that must be generated in situ.

The core challenge with IBF is the Reversibility Trap . The resonance energy gained by reforming the aromatic benzene ring in the retro-Diels-Alder (rDA) step drives the reaction backward at surprisingly low temperatures (

-

Kinetic Product: Endo (Favored by secondary orbital interactions, forms fast).

-

Thermodynamic Product: Exo (Favored by steric relaxation and crystal packing, forms slowly or via equilibration).

This guide provides the logic and protocols to lock in your desired isomer.

Module 1: The Thermodynamic Switch (Temperature & Reversibility)

Issue: "I observed the endo product by NMR after 1 hour, but isolated the exo product after purification."

Root Cause: You crossed the Retro-Diels-Alder (rDA) Floor . IBF adducts are kinetically unstable. If you heat the reaction (or even concentrate it on a warm rotavap), the endo adduct reverts to IBF + Dienophile, then re-closes to the more stable exo form.

Troubleshooting Logic

| Symptom | Diagnosis | Corrective Action |

| Pure Exo isolated | Thermodynamic equilibration occurred. | Stop: Lower reaction temp to |

| Mixture (Endo/Exo) | Incomplete equilibration or slow kinetics. | Decision: For Endo: quench at |

| Low Yield | Polymerization of IBF. | Fix: Increase dienophile equivalents (5-10 eq) to trap IBF faster than it polymerizes. |

Visualizing the Energy Landscape

The following diagram illustrates why the exo product dominates over time/heat, despite endo forming first.

Caption: Kinetic vs. Thermodynamic pathways. Note the dashed red line indicating the easy return to reactants from the Endo adduct.

Module 2: Generation Methods & Selectivity

Issue: "My generation method requires heat, preventing me from accessing the endo product."

Explanation: If your IBF generation requires boiling xylene (e.g., s-tetrazine route) or refluxing acetic anhydride, you are forcing thermodynamic control. You must switch generation methods to access the kinetic endo window.

Method Selection Matrix

| Method | Precursor | Activation | Temp Range | Selectivity Bias |

| Warrener (Tetrazine) | 1,4-epoxy-1,4-dihydronaphthalene | 3,6-di(2-pyridyl)-s-tetrazine | Tunable. Can be run at RT for endo. | |

| Rickborn (Base) | Phthalide | LDA / LiTMP | High Endo. Cryogenic generation allows kinetic trapping. | |

| Rodrigo (Acid) | Acetal (1,2-dihydro-1-hydroxybenzocyclobutene deriv.) | Acetic Acid / TsOH | Mixed/Exo. Acid often catalyzes equilibration. | |

| Oxidative (DDQ) | Phthalan | DDQ | Mixed. Mild, but radical cations can isomerize products. |

Workflow: Selecting the Right Route

Caption: Decision tree for selecting IBF generation method based on desired stereochemical outcome.

Module 3: Lewis Acid Catalysis

Issue: "I need the endo product, but the reaction is too slow at

Solution: Use a Lewis Acid (LA) to lower the LUMO of the dienophile. This accelerates the reaction at low temperatures, preserving the kinetic endo selectivity before rDA can occur.

-

Recommended Catalysts:

, -